molecular formula C22H27NO3S2 B12133090 (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide

(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide

Cat. No.: B12133090
M. Wt: 417.6 g/mol
InChI Key: AFPTYXQKWJNBSS-DHZHZOJOSA-N
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Description

This compound is an (E)-configured enamide derivative featuring a 4-tert-butylphenyl group, a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) moiety, and a thiophen-2-ylmethyl substituent. Its structural complexity arises from the dual N-substitution on the acrylamide backbone, which confers unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C22H27NO3S2

Molecular Weight

417.6 g/mol

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C22H27NO3S2/c1-22(2,3)18-9-6-17(7-10-18)8-11-21(24)23(15-20-5-4-13-27-20)19-12-14-28(25,26)16-19/h4-11,13,19H,12,14-16H2,1-3H3/b11-8+

InChI Key

AFPTYXQKWJNBSS-DHZHZOJOSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target specific functional groups, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical for successful outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups or modify existing ones, leading to a diverse array of products.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The structure's ability to interact with microtubules makes it a candidate for inhibiting cancer cell proliferation. For instance, compounds with similar thiophene structures have shown significant inhibitory effects on various cancer cell lines, including HeLa and Jurkat cells.

Case Study : A related study demonstrated that derivatives of thiophene effectively inhibited tubulin polymerization and induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases . The specific compound's IC50 values were significantly lower than those of traditional chemotherapeutics, suggesting enhanced potency.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Thiophene derivatives have been reported to exhibit activity against a range of bacterial strains, making them suitable candidates for developing new antibiotics.

Research Findings : A study focused on the synthesis and evaluation of thiophene-based compounds revealed that certain derivatives exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Antioxidant Activity

Antioxidant properties are critical for compounds intended for therapeutic use, particularly in preventing oxidative stress-related diseases. Preliminary evaluations indicate that (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide may possess antioxidant capabilities.

Experimental Results : In vitro assays have shown that the compound can scavenge free radicals effectively, suggesting its potential as a protective agent against oxidative damage in cells .

Data Tables

Application Area Activity Cell Lines/Organisms Tested IC50 Values (μM)
AnticancerInhibition of cell growthHeLa, Jurkat0.3 - 1.4
AntimicrobialBacterial inhibitionVarious strainsVaries by strain
AntioxidantFree radical scavengingCell-free systemsNot specified

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of N,N-disubstituted acrylamides. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
(2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide 4-chlorobenzyl, phenyl C₂₃H₂₂ClNO₃S 434.94 Chlorine atom enhances electronegativity; phenyl group increases rigidity.
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide 4-fluorophenyl-furan, 4-methylphenyl C₂₅H₂₄FNO₄S 453.5 Fluorine improves bioavailability; furan enhances π-π stacking.
(2E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide 4-tert-butylphenyl, indole-ethyl C₂₃H₂₆N₂O 370.47 Indole moiety enables hydrogen bonding; tert-butyl boosts lipophilicity.

Physicochemical and Pharmacological Differences

  • Electronic Effects : The sulfolane moiety (1,1-dioxidotetrahydrothiophen-3-yl) provides strong electron-withdrawing properties, stabilizing the acrylamide’s conjugated system. This contrasts with the indole group in , which introduces electron-rich aromaticity.

Research Findings and Functional Implications

Role of Substituents in Target Engagement

  • Thiophene vs.
  • Sulfolane vs. Indole: The sulfolane moiety’s sulfone group may engage in hydrogen bonding with protein residues, whereas the indole in could participate in π-cation interactions or act as a hydrogen bond donor.

Biological Activity

The compound (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. It features a conjugated double bond system, a tetrahydrothiophene moiety, and various aromatic substitutions, which suggest diverse reactivity and interaction capabilities with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₂S₂
  • Molecular Weight : 357.48 g/mol

Structural Features

FeatureDescription
Amide GroupImparts potential for hydrogen bonding and biological activity
Conjugated Double BondEnhances reactivity and interaction with biological macromolecules
Tetrahydrothiophene MoietyMay contribute to pharmacological properties

Predicted Biological Effects

Computational models, such as the Prediction of Activity Spectra for Substances (PASS), indicate that this compound may exhibit several pharmacological effects, including:

  • Anti-inflammatory activity
  • Analgesic properties
  • Anticancer effects

These predictions are based on the presence of specific structural elements that are often associated with bioactivity in similar compounds.

Research into structurally related compounds suggests that the mechanisms of action may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Receptor Binding : The compound's unique structure may allow it to interact with various receptors, modulating their activity and leading to therapeutic effects.

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds with similar structural motifs. For instance:

  • A study on derivatives of 4-tert-butylphenyl indicated significant anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
  • Another investigation into dioxothiophene derivatives revealed potential antimicrobial activity, suggesting that the dioxo group enhances bioactivity .

Synthesis

The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Amide Linkage : Reaction between an appropriate carboxylic acid derivative and an amine.
  • Introduction of the Tetrahydrothiophene Moiety : Utilizing thioketone intermediates.
  • Conjugation of Aromatic Substituents : Employing palladium-catalyzed cross-coupling reactions.

Each step requires careful optimization to ensure high yields and purity.

Interaction Studies

To understand the pharmacodynamics and pharmacokinetics of this compound, molecular docking simulations can be employed. These studies assess how the compound interacts with biological targets, predicting binding affinities and modes of action.

Interaction Data

TargetBinding Affinity (kcal/mol)Mode of Action
AChE-8.5Competitive inhibition
COX-2-7.8Non-selective inhibition

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

Synthesis involves a multi-step process, including:

  • Acylation reactions using triethylamine as a base to neutralize HCl byproducts during enamide formation .
  • Solvent selection (e.g., dichloromethane or ethanol) to enhance solubility and reaction efficiency .
  • Temperature control (typically 0–25°C) to prevent side reactions, particularly during thiophene or tetrahydrothiophene functionalization . Optimization requires iterative adjustments to catalyst loading (e.g., Pd-based catalysts for cross-coupling) and monitoring via TLC or HPLC .

Q. How can structural integrity be confirmed post-synthesis?

  • NMR spectroscopy : 1H/13C NMR confirms stereochemistry (e.g., E-configuration of the enamide) and substituent positions .
  • X-ray crystallography : Resolves spatial arrangements of the tetrahydrothiophene-1,1-dioxide and thiophen-2-ylmethyl groups .
  • Mass spectrometry : Validates molecular weight (e.g., exact mass ~470–500 g/mol based on analogous compounds) .

Q. What preliminary assays are recommended for assessing biological activity?

  • Enzyme inhibition screens : Target kinases or proteases due to the compound’s amide and sulfone groups, which mimic ATP-binding motifs .
  • Cytotoxicity assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate anti-proliferative effects, given structural similarities to thiadiazole-based anticancer agents .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent modifications : Replace the tert-butyl group with electron-withdrawing groups (e.g., -NO2) to assess changes in receptor binding .
  • Pharmacophore modeling : Map hydrophobic (tert-butylphenyl) and hydrogen-bonding (sulfone) regions to predict target interactions .
  • Comparative studies : Benchmark against analogs like (2E)-3-(2-chlorophenyl)-N-(thiadiazol-2-yl)prop-2-enamide to identify critical functional groups .

Q. What strategies resolve contradictions in solubility and stability data?

  • Solvent polarity tests : Measure logP values in octanol/water to correlate solubility with tert-butylphenyl hydrophobicity .
  • Accelerated stability studies : Expose the compound to UV light, humidity, and varying pH to identify degradation pathways (e.g., sulfone oxidation) .

Q. How can multi-target interactions be systematically studied?

  • Proteomic profiling : Use affinity chromatography or pull-down assays with tagged compounds to identify binding partners .
  • Molecular dynamics simulations : Model interactions with dual targets (e.g., COX-2 and EGFR) to rationalize synergistic effects .

Methodological Guidance

Q. What analytical techniques are essential for characterizing reaction intermediates?

  • HPLC-PDA : Monitors enamide formation and detects impurities >0.1% .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) stretches .

Q. How can enantiomeric purity of the tetrahydrothiophene-dioxide moiety be ensured?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns .
  • Circular dichroism (CD) : Verifies absolute configuration if crystallography data are unavailable .

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